1-Methylethenylamine

Description

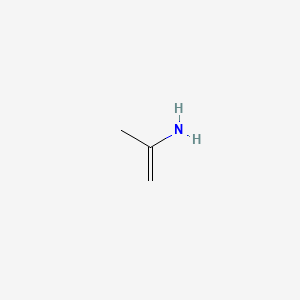

Structure

3D Structure

Properties

IUPAC Name |

prop-1-en-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-3(2)4/h1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLGGLJSGHUBAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196096 | |

| Record name | 1-Methylethenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-28-5 | |

| Record name | 1-Propen-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylethenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and in Situ Generation of 1 Methylethenylamine

Direct Synthesis Routes for 1-Methylethenylamine

Direct synthesis aims to isolate this compound as a stable product. However, its inherent instability as an enamine, which tends to tautomerize or polymerize, presents significant challenges. ontosight.ai

A primary method for synthesizing this compound involves the reaction of an isopropenyl halide, such as isopropenyl chloride or isopropenyl bromide, with ammonia (B1221849). ontosight.ai This reaction follows a nucleophilic substitution mechanism. chemistrystudent.com

The process typically involves the nucleophilic attack of the ammonia molecule on the electrophilic carbon atom of the isopropenyl halide. chemistrystudent.comalgoreducation.com The lone pair of electrons on the nitrogen atom in ammonia is attracted to the partially positive carbon atom bonded to the halogen. chemistrystudent.com This leads to the formation of a C-N bond and the displacement of the halide ion. chemistrystudent.com An excess of ammonia is often used to act as a base, neutralizing the hydrogen halide formed as a byproduct and minimizing the formation of secondary and tertiary amines. algoreducation.com The reaction rate is influenced by the nature of the halogen, with iodides and bromides being more reactive than chlorides. fishersci.it

Table 1: Nucleophilic Substitution for this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Mechanism | Key Conditions |

|---|

Reductive amination of ketones serves as another potential route for the synthesis of amines. For this compound, this would conceptually involve the reaction of acetone (B3395972) with ammonia to form an intermediate imine (2-iminopropane), which exists in equilibrium with its enamine tautomer, this compound. Subsequent controlled reaction conditions would be necessary to favor the isolation of the enamine over the fully reduced amine (isopropylamine).

The first step is the condensation of the carbonyl compound with a primary amine to form an imine. chemistrysteps.comnih.gov This imine can then be reduced to an amine. chemistrysteps.com Reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often used because they are capable of reducing the iminium ion as it forms in situ, without significantly reducing the initial ketone. chemistrysteps.comharvard.edu To synthesize a primary amine like this compound via this pathway, ammonia (often from a source like ammonium (B1175870) acetate) would be used as the nitrogen source. harvard.edu

In Situ Generation of this compound as a Transient Intermediate

Due to its reactivity, this compound is frequently generated in situ as a transient intermediate for subsequent reactions.

Enamines are characteristically formed from the reaction of an enolizable aldehyde or ketone with a secondary amine. masterorganicchemistry.com However, the tautomeric equivalent of an imine formed from a primary amine and a ketone like acetone can exist as an enamine. The reaction of acetone (an enolizable ketone) with a primary amine initially forms an iminium ion, which then deprotonates. If the amine is primary, deprotonation typically occurs at the nitrogen to form a neutral imine. This imine can then tautomerize to the more electron-rich enamine, this compound. masterorganicchemistry.com This equilibrium is fundamental in enamine chemistry, with the enamine acting as a potent carbon nucleophile. masterorganicchemistry.com The formation of the initial imine often requires mild acid catalysis to facilitate the dehydration step. nih.govmasterorganicchemistry.com

Pyrolysis studies of nitrogen-containing organic compounds have identified this compound as a significant product. In the pyrolysis of isopropylamine (B41738) (IPA), both hydrogen cyanide (HCN) and this compound were observed as the dominant nitrogenous species. researchgate.netresearchgate.net The pyrolysis of various fuel nitrogen compounds, such as pyridine (B92270) and pyrrole (B145914), primarily yields HCN as the major nitrogen-containing product. epa.govresearchgate.net However, under specific conditions, such as the pyrolysis of certain small amines, this compound can be formed in notable quantities. researchgate.net

Table 2: Formation of this compound in Pyrolysis Studies

| Precursor Compound | Study Type | Key N-Containing Products | Finding | Reference(s) |

|---|---|---|---|---|

| Isopropylamine (IPA) | Pyrolysis | This compound, HCN | Found to be a dominant N-containing species. | researchgate.net, researchgate.net |

| 5-year Moxa | Pyrolysis | Ethanimine, this compound | Relative intensity peaked at 400 °C. | researchgate.net |

| Fossil Fuels (Coals, Fuel Oils) | Pyrolysis | HCN, NH₃ | HCN is the major nitrogen-containing pyrolysis product. | epa.gov |

Visible-light photoredox catalysis provides a modern and powerful method for generating reactive intermediates, including amine radical cations. beilstein-journals.org In this process, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with an amine to form an amine radical cation. beilstein-journals.orgnih.gov

If the amine substrate is an enamine like this compound, this process would generate the corresponding enamine radical cation. Alternatively, an amine radical cation generated from a saturated amine can deprotonate at the α-carbon to yield an α-amino radical, a key intermediate in many synthetic transformations. nih.govdiva-portal.org The generation of these radical species occurs under mild conditions, avoiding harsh reagents and high temperatures. diva-portal.org The fleeting nature of these radical cations has been confirmed using techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with online laser irradiation. nsf.gov

The general mechanism involves:

Excitation of a photocatalyst (e.g., Ru or Ir complexes) by visible light. beilstein-journals.org

Reductive quenching of the excited photocatalyst by the amine, which undergoes a one-electron oxidation to the amine radical cation. nih.gov

The amine radical cation can then participate in various subsequent reactions, functioning as a key intermediate. beilstein-journals.orgnsf.gov

Precursor Chemistry and Derivatization Strategies

Synthesis of Stable this compound Derivatives

The synthesis of stable derivatives is a common strategy to handle reactive amines. This approach involves reacting the amine, or a precursor, with a suitable reagent to form a more robust compound. These derivatization reactions are frequently employed in analytical chemistry to improve detection and separation, and the same principles can be applied to create stable forms of this compound for various synthetic purposes. nih.govdss.go.th The primary amino group of this compound is the main site for such derivatization reactions.

Several classes of reagents are effective for creating stable amine derivatives. The choice of reagent depends on the desired properties of the final derivative. For instance, reagents that introduce large, aromatic groups can enhance UV absorbance for analytical detection and often increase the crystallinity and stability of the product. dss.go.thgoogle.com

Common derivatization strategies applicable to primary amines include reactions with:

Isothiocyanates: Phenyl isothiocyanate reacts with primary amines to form stable phenylthiourea (B91264) derivatives. scribd.com This reaction is known for being fast and proceeding under a wide range of pH conditions. scribd.com

Nitrobenzenes: Halogenated nitrobenzene (B124822) reagents, such as 2-nitro-4-trifluoromethylfluorobenzene, react with aliphatic amines to yield products with strong UV-visible absorption, which also imparts stability. google.com

Acylating Agents: Reagents like diethyl ethoxymethylenemalonate (DEEMM) react with amino compounds to form stable derivatives suitable for chromatographic analysis. nih.gov

The table below summarizes various derivatization reactions that can be applied to synthesize stable derivatives from primary amines, illustrating the types of precursors and conditions used.

| Derivatizing Agent | Amine Precursor Type | Solvent | Catalyst/Conditions | Derivative Formed |

| Phenyl isothiocyanate | Primary Aliphatic Amine | Acetonitrile/Water | 40°C, Sodium hydrogencarbonate | Phenylthiourea derivative |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary Aliphatic Amine | Acetonitrile/Water | Borate Buffer (pH 10) | DNB-amine derivative |

| 2-nitro-4-trifluoromethylfluorobenzene | Small Molecule Aliphatic Amine | Dimethyl sulfoxide (B87167) (DMSO) | N,N-diisopropylethylamine, Room Temp | N-Aryl-amine derivative |

| Diethyl ethoxymethylenemalonate (DEEMM) | Amino Compounds | Not specified | pH optimization | DEEMM-amine adduct |

This table presents generalized conditions for the derivatization of primary aliphatic amines, which are applicable for creating stable derivatives of this compound.

Generation from Nitrogen-containing Bio-oil Model Compounds

Bio-oils, produced from the pyrolysis of biomass, are complex mixtures containing a significant number of nitrogenous compounds. researchgate.netnih.gov These compounds are derived from the proteins and other nitrogen-containing structures within the original biomass. Aliphatic amines are a key class of these nitrogen-containing compounds. researchgate.net The study of model compounds is crucial to understanding the thermal decomposition pathways that lead to the formation of specific products, including enamines like this compound.

Research into the pyrolysis of isopropylamine, a simple nitrogen-containing bio-oil model compound, has shown that this compound is one of the dominant nitrogen-containing species formed during the process. researchgate.net The pyrolysis was studied in a jet-stirred reactor at atmospheric pressure over a temperature range of 670–1100 K. researchgate.net The formation of this compound under these conditions points to specific decomposition pathways.

The dominant reaction mechanism for the decomposition of small aliphatic amines under pyrolysis conditions involves a sequence of hydrogen abstraction, followed by β-scission of the resulting radical. researchgate.net In the case of isopropylamine, hydrogen abstraction from a methyl group can lead to a radical that subsequently undergoes β-scission to yield this compound and a hydrogen radical.

Studies on other small aliphatic amines, such as ethylamine, dimethylamine, and diethylamine, which also serve as bio-oil model compounds, further elucidate the general decomposition chemistry. researchgate.net The primary decomposition pathway for these amines is also hydrogen abstraction from the carbon atom adjacent to the nitrogen (the Cα position) or from the nitrogen atom itself. researchgate.net This is followed by the breaking of a carbon-carbon or carbon-nitrogen bond in the beta position to the radical, leading to the formation of various smaller molecules. researchgate.net While hydrogen cyanide (HCN) is a major nitrogen-containing product at high temperatures, the formation of enamines like this compound from appropriate precursors like isopropylamine is significant at intermediate temperatures. researchgate.net

The table below details findings from the pyrolysis of a key bio-oil model compound that generates this compound.

| Bio-oil Model Compound | Experimental Conditions | Key Nitrogen-Containing Products | Research Finding |

| Isopropylamine | Jet-stirred reactor, 1 atm, 670–1100 K | This compound, Hydrogen Cyanide (HCN) | This compound was identified as a dominant N-containing species in the pyrolysis of isopropylamine. researchgate.net |

| Diethylamine | Jet-stirred reactor, 1.07 bar, 500-1100 K | Hydrogen Cyanide (HCN), various hydrocarbons | The main decomposition route is H-abstraction from the Cα position followed by β-scission. researchgate.net |

Reactivity and Reaction Mechanisms of 1 Methylethenylamine

Nucleophilic Reactivity of the Enamine Moietythieme.de

Enamines are the nitrogen analogs of enols and are recognized as potent nucleophiles. wikipedia.org The reactivity of 1-methylethenylamine is fundamentally governed by the electronic interplay between the nitrogen atom's lone pair and the carbon-carbon double bond. This interaction enhances the electron density of the double bond, particularly at the alpha-carbon, making it susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The general structure of an enamine involves a nitrogen atom bonded to a double bond, and this arrangement gives rise to its characteristic nucleophilicity. wikipedia.org

The heightened nucleophilicity of the alpha-carbon (the carbon atom not directly attached to the nitrogen) in this compound is a direct consequence of resonance. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom is delocalized into the pi-system of the double bond. This delocalization can be represented by resonance structures, which show a negative charge accumulating on the alpha-carbon. wikipedia.org This resonance contribution makes the alpha-carbon a soft nucleophilic center, readily participating in reactions with a variety of electrophiles, such as alkyl halides. masterorganicchemistry.com The reaction typically involves the enamine attacking an electrophile to form an iminium salt intermediate, which can then be hydrolyzed to yield a ketone. wikipedia.org

The nitrogen atom in this compound acts as a powerful pi-donor group. masterorganicchemistry.com The lone pair on the nitrogen is in conjugation with the C=C double bond, leading to a p-π* conjugated system. dntb.gov.ua This conjugation significantly raises the energy of the highest occupied molecular orbital (HOMO) of the molecule, which in turn enhances its nucleophilicity compared to a simple alkene. masterorganicchemistry.com The pi-donor capability of the amino group makes the attached alkene electron-rich and thus highly reactive towards electron-deficient species. masterorganicchemistry.com This effect is analogous to the activation of aromatic rings towards electrophilic substitution by amino substituents. masterorganicchemistry.com

Tautomerism and Isomerization Pathwaysthieme.de

This compound exists in a tautomeric equilibrium with its corresponding imine form, propan-2-imine. This process, known as enamine-imine tautomerism, is analogous to the more familiar keto-enol tautomerism. thieme.dewikipedia.org The tautomerization involves the migration of a proton from the nitrogen atom to the alpha-carbon, accompanied by a shift of the pi-bond from the C=C position to the C=N position. chemzipper.com Imines that possess an alpha-hydrogen are generally in equilibrium with their enamine tautomers. thieme.denih.gov For primary amines, the imine form is typically more thermodynamically stable and thus favored. wikipedia.org

The position of the enamine-imine equilibrium is sensitive to both structural and environmental factors, including the nature of substituents and the polarity of the solvent. nih.gov

Substituent Effects: Electron-donating groups on the nitrogen atom tend to stabilize the enamine form by enhancing the pi-donating ability of the nitrogen. Conversely, electron-withdrawing groups would favor the imine tautomer.

Solvent Effects: The polarity of the solvent can significantly influence the ratio of tautomers. nih.gov Generally, an increase in solvent polarity can lead to changes in tautomeric preferences. nih.gov Polar solvents may preferentially stabilize the more polar imine tautomer through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium towards the imine. Non-polar solvents would be expected to favor the less polar enamine form.

| Solvent Type | Relative Polarity | Favored Tautomer | Reasoning |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | Enamine (this compound) | Lower polarity of the enamine is favored in a non-polar environment. |

| Polar Aprotic (e.g., Acetonitrile) | Medium-High | Imine (Propan-2-imine) | Stabilization of the more polar C=N bond through dipole-dipole interactions. nih.gov |

| Polar Protic (e.g., Water, Ethanol) | High | Imine (Propan-2-imine) | Strong stabilization of the imine through hydrogen bonding. nih.gov |

Electrophilic Additions and Cycloaddition Reactionsthieme.de

The electron-rich nature of the double bond in this compound makes it highly susceptible to electrophilic addition reactions. wikipedia.org The driving force is the formation of a covalent bond between the nucleophilic alpha-carbon and an electrophile (E+). wikipedia.org This initial attack breaks the pi-bond and forms a new sigma bond, resulting in an iminium cation intermediate. This cation then reacts with a nucleophile to complete the addition. wikipedia.org

Cycloaddition reactions are also a feature of enamine chemistry. Enamines can react with various unsaturated systems. For instance, reactions with sulfenes (generated in situ) can lead to the formation of four-membered thietane (B1214591) dioxide rings, although this can be accompanied by elimination to form dioxythietenes. lookchem.com The polarity of the solvent can influence the reaction pathway, with more polar solvents sometimes favoring the formation of acyclic products over cyclic ones. lookchem.com

| Reaction Type | Reactant | General Product | Mechanism Notes |

|---|---|---|---|

| Hydrohalogenation | HX (e.g., HBr) | α-Halo iminium salt | Initial protonation at the alpha-carbon followed by nucleophilic attack of the halide on the iminium carbon. wikipedia.org |

| Halogenation | X₂ (e.g., Br₂) | α,β-Dihalo amine | Proceeds via a cyclic halonium ion intermediate or direct collapse of an ion pair. |

| Alkylation | R-X (e.g., CH₃I) | α-Alkylated iminium salt | Classic Stork enamine alkylation reaction. wikipedia.org |

| [2+2] Cycloaddition | Sulfenes (RCH=SO₂) | Thietane dioxide derivatives | Stepwise or concerted mechanism leading to a four-membered ring. lookchem.com |

Reactions with Alkyl Halides

The reaction of amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. pearson.com Amines, possessing a lone pair of electrons on the nitrogen atom, act as nucleophiles. chemguide.co.uklibretexts.org When this compound reacts with an alkyl halide, a complex series of reactions can occur, often leading to a mixture of products. chemguide.co.uklumenlearning.com

The initial step involves the nucleophilic attack of the amine on the alkyl halide in an SN2 reaction, forming a more substituted ammonium (B1175870) salt. pearson.comlibretexts.org For instance, the reaction with an ethyl halide would initially yield a secondary ammonium salt. In the presence of unreacted this compound, a reversible acid-base reaction can occur, deprotonating the ammonium salt to form a free secondary amine. chemguide.co.uklumenlearning.com

This newly formed secondary amine is often more nucleophilic than the primary starting amine and can react further with the alkyl halide. masterorganicchemistry.com This subsequent reaction produces a tertiary ammonium salt, which can also be deprotonated to yield a free tertiary amine. chemguide.co.uklibretexts.org The process can continue, with the tertiary amine reacting with the alkyl halide to form a stable quaternary ammonium salt, at which point the reaction stops as there are no more protons on the nitrogen to be removed. chemguide.co.uklibretexts.orgmasterorganicchemistry.com This "runaway" alkylation makes it challenging to control the degree of substitution, often resulting in a mixture of secondary, tertiary, and quaternary products. masterorganicchemistry.com

Table 1: Potential Products from the Reaction of this compound with an Alkyl Halide (R-X)

| Reactant | Product Stage | Product Structure |

|---|---|---|

| This compound | Secondary Amine Salt | [CH₂=C(CH₃)NH₂R]⁺X⁻ |

| Secondary Amine | Tertiary Amine Salt | [CH₂=C(CH₃)NHR₂]⁺X⁻ |

Michael Addition (Conjugate Addition) Reactions

The Michael addition, or conjugate 1,4-addition, is a crucial carbon-carbon bond-forming reaction between a nucleophile (a Michael donor) and an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org Enamines, such as this compound, can serve as effective Michael donors. The term aza-Michael addition is used when a nitrogen nucleophile adds to the α,β-unsaturated system. wikipedia.org

This reaction is thermodynamically controlled and provides a pathway to synthesize β-amino derivatives, which are valuable intermediates for a wide range of biologically active compounds. organic-chemistry.orgsemanticscholar.org The reaction can be carried out under various conditions, including solvent-free and catalyst-free environments, by simply stirring the amine with the α,β-unsaturated nitrile, ester, or ketone. semanticscholar.org Microwave-assisted Michael additions have also been shown to significantly decrease reaction times and improve yields. nih.gov

The mechanism involves the nucleophilic attack of the enamine on the β-carbon of the Michael acceptor. youtube.com This versatility makes the aza-Michael reaction a powerful tool in organic synthesis. nih.gov

Involvement in [4+2] Cycloadditions (e.g., Diels-Alder type)

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring and is a cornerstone of synthetic chemistry due to its high regio- and stereoselectivity. nih.gov While the classic Diels-Alder reaction involves a conjugated diene and a dienophile to form a carbocycle, variations such as the hetero-Diels-Alder reaction allow for the synthesis of heterocyclic systems. nih.gov

Enamines can participate in these cycloadditions. For instance, the aza-Diels-Alder reaction, also known as the Povarov reaction, is a three-component reaction involving anilines, aldehydes, and electron-rich alkenes to produce tetrahydroquinolines. nih.gov More directly, enamines can function as the dienophile component. The reactivity of doubly activated dienes, such as 1-alkoxy-1-amino-1,3-butadienes, in Diels-Alder reactions with various electron-deficient dienophiles proceeds under mild conditions with excellent yields and regioselectivity. nih.gov The mechanism for the reaction between amidines and 1,2,3-triazines can proceed through a stepwise or concerted Diels-Alder pathway followed by a retro-Diels-Alder reaction. escholarship.org

Role in Catalytic Cycles

This compound, and enamines in general, are pivotal intermediates in several modern catalytic methodologies, enabling a wide array of chemical transformations.

Organocatalysis via Enamine Intermediates

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A major strategy within this field is enamine catalysis, where a primary or secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate in situ. nih.govprinceton.edu

This transient enamine is more nucleophilic than the corresponding enol or enolate of the parent carbonyl compound. It can then react with various electrophiles. For example, in aza-Michael additions, the enamine intermediate can be directly observed and its reaction kinetics studied. rsc.org This activation mode allows for a broad scope of transformations, including alkylations and conjugate additions, often with high levels of stereocontrol when a chiral amine catalyst is used. princeton.edu

Table 2: Key Steps in a General Enamine Catalytic Cycle

| Step | Process | Description |

|---|---|---|

| 1 | Enamine Formation | A ketone/aldehyde reacts with a secondary amine catalyst to form a nucleophilic enamine intermediate. |

| 2 | Nucleophilic Attack | The enamine attacks an electrophile (e.g., a Michael acceptor). |

Photoredox Catalysis Involving Enamine Radical Cations

Visible-light photoredox catalysis has emerged as a powerful tool in synthesis, enabling unique bond formations under mild conditions. beilstein-journals.org In this context, amines can undergo a one-electron oxidation by a photoexcited catalyst to form highly reactive amine radical cations. beilstein-journals.orgsemanticscholar.orgnih.gov

These enamine radical cations are versatile intermediates that can engage in several reaction pathways. beilstein-journals.org For example, deprotonation at the α-C–H position can generate an α-amino radical. princeton.edu This neutral radical species can then add to electrophilic partners, such as heteroaromatics, in a homolytic aromatic substitution pathway to achieve α-heteroarylation of the amine. princeton.edu This merging of enamine activation with photoredox catalysis provides access to valuable chemical structures that are otherwise difficult to synthesize. beilstein-journals.orgnih.gov

Transition Metal-Catalyzed Transformations

The synergy between organocatalysis and transition metal catalysis has opened new frontiers in chemical synthesis. nih.gov In these dual catalytic systems, the amine catalyst generates a nucleophilic enamine intermediate, while the transition metal complex activates a substrate to become an electrophile. nih.gov

This combined approach allows for transformations not achievable by either catalyst alone. nih.gov For example, an enamine can react with an electrophilic π-allyl-metal complex generated from an allylic substrate and a transition metal catalyst like palladium. nih.gov Transition metals are also used in a vast number of other transformations including amination reactions, olefin polymerization, and hydroalkoxylation, showcasing their broad utility in catalysis. mdpi.comdntb.gov.uarsc.orgmdpi.com

Decomposition and Stability Under Various Conditions of this compound

This compound, an enamine, exhibits reactivity characteristic of its functional group, making it susceptible to various decomposition pathways, including self-condensation, hydrolysis, and pyrolysis. The stability of this compound is influenced by environmental conditions such as temperature, pH, and the presence of other reagents.

Self-Condensation Reactions

As a primary enamine, this compound possesses both a nucleophilic α-carbon and an electrophilic imine tautomer, making it prone to self-condensation reactions. While specific studies on the self-condensation of this compound are not extensively documented, the general mechanism for primary amine self-condensation can be extrapolated. This process typically involves the reaction of the enamine form of one molecule with the imine tautomer of another.

The proposed mechanism involves an initial tautomerization of this compound to its corresponding imine, propan-2-imine. Subsequently, the nucleophilic α-carbon of a second this compound molecule attacks the electrophilic carbon of the propan-2-imine. This is followed by a series of proton transfers and the elimination of a molecule, typically ammonia (B1221849), to yield a condensed, more complex product. The reaction is often catalyzed by trace amounts of acid or base. While primary amines can undergo self-condensation to form secondary amines, this typically occurs under specific catalytic conditions, such as photocatalysis. chemistryviews.org

The general reactivity of enamines suggests that in the absence of other electrophiles, self-condensation can be a significant decomposition pathway, particularly under conditions that favor both the enamine and imine tautomers.

Hydrolysis Mechanisms

The hydrolysis of this compound, like other enamines, is essentially the reverse of its formation and is typically acid-catalyzed. The presence of water leads to the decomposition of the enamine back to its corresponding carbonyl compound (acetone) and amine (ammonia).

The mechanism for the hydrolysis of enamines generally proceeds through the following steps:

Protonation: The reaction is initiated by the protonation of the β-carbon of the enamine, which is the most nucleophilic site. This step is facilitated by the presence of an acid catalyst.

Formation of an Iminium Ion: The protonation of the double bond results in the formation of a resonance-stabilized iminium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

Proton Transfer: A proton is transferred from the oxygen atom of the water molecule to a base (such as another water molecule), forming a carbinolamine intermediate.

Protonation of the Amino Group: The nitrogen atom of the carbinolamine is protonated by the acid catalyst, making the amino group a good leaving group (ammonia).

Elimination of Ammonia: The lone pair of electrons on the hydroxyl group forms a double bond with the carbon atom, leading to the elimination of an ammonia molecule.

Deprotonation: The resulting protonated carbonyl (oxonium ion) is deprotonated by a base (e.g., water) to yield the final acetone (B3395972) product and regenerate the acid catalyst.

The hydrolysis of enamines is a well-established reaction, and this general mechanism is applicable to this compound. makingmolecules.comchemistrysteps.com The rate of hydrolysis is dependent on the pH of the solution, with acidic conditions generally accelerating the reaction.

Pyrolysis Pathways and Decomposition Products

The thermal decomposition of this compound is a complex process that can lead to a variety of products. While detailed studies on the pyrolysis of this compound itself are limited, valuable insights can be gained from the pyrolysis of related compounds where it appears as a significant intermediate.

Based on the thermal decomposition of other simple amines, several pyrolysis pathways can be proposed for this compound: nih.govresearchgate.net

C-C Bond Cleavage: Homolytic cleavage of the carbon-carbon single bond could lead to the formation of a methyl radical and a vinylamine (B613835) radical.

C-N Bond Cleavage: Scission of the carbon-nitrogen bond would result in a propen-2-yl radical and an amino radical.

Dehydrogenation: Loss of hydrogen atoms can lead to the formation of more unsaturated species. For example, the loss of a hydrogen atom from the methyl group could lead to the formation of a stabilized allylic-type radical.

Rearrangement and Cyclization: Intramolecular rearrangements could potentially lead to the formation of cyclic compounds, although this is less common for such a small molecule.

The expected decomposition products from these pathways would include a variety of smaller molecules.

| Proposed Pathway | Potential Decomposition Products |

| C-C Bond Cleavage | Methane, Ethylene, Hydrogen Cyanide |

| C-N Bond Cleavage | Propene, Ammonia |

| Dehydrogenation | Acetonitrile, Hydrogen |

| Rearrangement | Aziridine derivatives (less likely) |

It is important to note that these are proposed pathways based on the pyrolysis of analogous compounds. The actual product distribution would depend on specific conditions such as temperature, pressure, and the presence of other substances. Further experimental and computational studies are needed to fully elucidate the pyrolysis pathways and decomposition products of this compound.

Theoretical and Computational Investigations of 1 Methylethenylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 1-methylethenylamine. northwestern.edunih.gov These computational methods, rooted in quantum mechanics, provide insights into molecular geometry, electronic energy, and the distribution of electrons within the molecule. northwestern.edu

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local energy minimum on the potential energy surface (PES). cnr.ittaltech.ee For complex molecules, this process can be computationally intensive. researchgate.net Therefore, a common strategy involves initial optimization using faster methods like molecular mechanics (e.g., MMFF94 force field) or semi-empirical methods, followed by refinement at a more accurate level of theory, such as Density Functional Theory (DFT). cnr.itresearchgate.netconflex.net

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds, and their relative energies. taltech.ee Identifying the most stable conformers is crucial as they represent the most likely structures of the molecule. taltech.ee Computational workflows can systematically generate various conformations, which are then subjected to energy optimization to locate the low-energy structures. taltech.eeconflex.net

For this compound, the geometry would be optimized to determine precise bond lengths, bond angles, and dihedral angles. The table below presents hypothetical optimized geometric parameters for the most stable conformer of this compound, which would be derived from such calculations.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C=C Bond Length (Å) | 1.34 |

| C-N Bond Length (Å) | 1.40 |

| C-C Bond Length (Å) | 1.51 |

| C-H (vinyl) Bond Length (Å) | 1.09 |

| C-H (methyl) Bond Length (Å) | 1.10 |

| N-H Bond Length (Å) | 1.01 |

| C-C-N Bond Angle (°) | 122.0 |

| H-C-H (methyl) Bond Angle (°) | 109.5 |

| H-N-H Bond Angle (°) | 115.0 |

| C-C=C-N Dihedral Angle (°) | 180.0 |

Note: The values in this table are illustrative and would be determined by specific quantum chemical calculations.

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. libretexts.orgbrsnc.in These MOs are formed by the linear combination of atomic orbitals (LCAOs). libretexts.org The distribution of electrons within these orbitals determines the molecule's chemical properties and reactivity. libretexts.org

The application of MO theory to this compound would involve calculating the energies and shapes of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the Frontier Molecular Orbital (FMO) theory of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

Electron density distribution, which can be visualized through electron density maps, shows the probability of finding an electron in a particular region of the molecule. mdpi.com For this compound, these maps would likely show a high electron density around the nitrogen atom due to its lone pair of electrons and within the carbon-carbon double bond, indicating these as potential sites for electrophilic attack.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to investigate the reactivity of molecules and to map out the pathways of chemical reactions. nih.gov

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. khanacademy.org The energy required to reach this transition state from the reactants is called the activation energy (Ea). khanacademy.orgscirp.org A higher activation energy corresponds to a slower reaction rate. khanacademy.org

Computational methods can be used to locate the structure of the transition state and calculate the activation energy barrier for a specific reaction. libretexts.org For instance, in the pyrolysis of amines, computational studies have been used to determine the activation energies for various decomposition pathways. researchgate.netresearchgate.net For this compound, one could computationally investigate its reaction with a hydroxyl radical, a key atmospheric oxidant. The activation energy for hydrogen abstraction from the amine group versus addition to the double bond could be calculated to predict the major reaction pathway.

Table 2: Hypothetical Activation Energies for Reactions of this compound

| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| H-abstraction from NH₂ by •OH | CBS-QB3 | 5.8 |

| •OH addition to C=C | DFT (B3LYP/6-311++G(d,p)) | -2.1 |

Note: The values in this table are for illustrative purposes and represent the type of data generated from computational studies.

The reaction rate constant (k) is a measure of the speed of a chemical reaction. purdue.edurichardlouie.com It is related to the activation energy and temperature by the Arrhenius equation. tamu.edu Computational chemistry can be used to predict rate constants, often in conjunction with transition state theory.

Calculated rate coefficients for the reactions of amines have been shown to agree well with experimental data, particularly at higher temperatures. researchgate.net For this compound, computational methods could be used to determine the rate constants for its various possible reactions under different conditions (e.g., atmospheric or combustion temperatures). researchgate.net These calculated constants are vital for kinetic modeling of complex chemical systems.

Density Functional Theory (DFT) and ab initio methods are two of the main pillars of computational quantum chemistry used to elucidate reaction mechanisms. nih.govtaylorandfrancis.com Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods use the electron density to calculate the energy of the system. mdpi.comtaylorandfrancis.com

These methods allow for the detailed study of reaction pathways by identifying reactants, products, intermediates, and transition states. nih.govresearchgate.net For example, DFT calculations have been employed to study the unimolecular decomposition of propylamine (B44156) and the trifluoromethylation of various nucleophiles. researchgate.netnih.gov In the context of this compound, these methods could be used to investigate the mechanisms of its formation during the pyrolysis of larger amines or its subsequent reactions in the atmosphere. researchgate.net By mapping the potential energy surface, computational chemists can determine the most energetically favorable reaction pathways. nih.gov

Modeling of Transient Intermediates

Computational modeling serves as a powerful tool for understanding the behavior of short-lived, highly reactive species that are challenging to observe experimentally. In the context of this compound chemistry, modeling transient intermediates like radicals provides crucial insights into reaction mechanisms, stability, and thermochemistry.

Enamines are known to undergo facile oxidation to form radical cations and subsequent α-imino radicals, which are key intermediates in various chemical transformations. chemrxiv.org The stability and lifespan of these transient species are critical factors determining the course and efficiency of a reaction.

Recent advancements in spectroscopic techniques have enabled the direct observation of these transient intermediates, providing experimental data to validate computational predictions. Ultrawide single sideband phase-sensitive detection time-resolved electron paramagnetic resonance (U-PSD TREPR) has been successfully used to directly observe and characterize enamine radical cations and α-imino radicals in situ. chemrxiv.org Spectroscopic and kinetic analysis from such experiments offers valuable information on the structure, reactivity, and lifespan of these intermediates, confirming their central role in photoredox transformations. chemrxiv.org

Table 1: Investigated Properties of Enamine-Derived Radicals

| Property | Investigative Method | Key Findings | Reference |

|---|---|---|---|

| Structure & Stability | DFT Calculations (M06-2X) | The stability of enamines is influenced by the degree of overlap between the nitrogen lone pair and the C=C double bond; greater overlap can favor the less substituted isomer. | masterorganicchemistry.comresearchgate.net |

| Rotational Barriers | DFT Calculations | Delocalization of the nitrogen lone pair into the antibonding orbital of an adjacent C=N double bond can significantly increase the rotational energy barrier, indicating a more stable ground state. | mdpi.com |

| Direct Observation | Time-Resolved EPR (TREPR) | Enabled the first direct in-situ observation of transient enamine radical cations and α-imino radical intermediates. | chemrxiv.org |

| Kinetic Analysis | Spectroscopic Monitoring | Provided insights into the reactivity and confirmed the involvement of enamine radical cations as key intermediates in photoredox catalysis. | chemrxiv.org |

Computational thermochemistry provides essential data for developing accurate kinetic models of chemical reactions. High-level ab initio methods are used to calculate the thermodynamic properties, such as enthalpies of formation (ΔfH°), standard entropies (S°), and heat capacities (Cp°), for reactants, intermediates, and products.

Protocols like the Weizmann-n (Wn) theories (e.g., W3.2lite, W4) and Complete Basis Set (CBS) methods are designed to achieve high accuracy, often at a sub-kJ/mol level, for thermochemical predictions. nih.govanl.gov These methods involve a hierarchical series of calculations that account for electron correlation, basis set size effects, and other contributions to the total energy of a molecule. anl.gov While computationally expensive, they are invaluable for obtaining reliable data where experimental measurements are unavailable or uncertain. nih.gov

In the context of combustion and pyrolysis studies involving nitrogen-containing fuels, the thermochemical data for species like this compound are crucial. researchgate.netresearchgate.net This data is often sourced from established databases or calculated using reliable methods like the Reaction Mechanism Generator (RMG). researchgate.net For example, kinetic models for the pyrolysis of isopropylamine (B41738) identify this compound as a dominant nitrogen-containing product, and the accuracy of these models relies on precise thermochemical inputs for all involved species. researchgate.netresearchgate.netresearchgate.net

Table 2: Common High-Accuracy Computational Thermochemistry Methods

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Weizmann-4 (W4) Theory | A high-level composite protocol for calculating molecular atomization energies. | Aims for sub-kJ/mol accuracy by including extensive post-CCSD(T) correlation effects and basis set extrapolations. | anl.gov |

| W3.2lite Protocol | A more cost-effective variant of the Weizmann theories. | Provides high accuracy (≈0.4 kcal/mol confidence interval) with reduced computational cost by using an empirical approximation for the post-CCSD(T) term. | nih.gov |

| Complete Basis Set (CBS) | A family of methods (e.g., CBS-QB3) that extrapolate calculations to the complete basis set limit. | Used for calculating accurate thermodynamic functions and activation parameters for reaction pathways. | researchgate.net |

| Gaussian-n (Gn) Theories | A series of composite methods (e.g., G2) for high-accuracy thermochemistry. | Re-examines and refines methods for improved speed and accuracy in calculating properties like atomization energies. | researchgate.net |

Predictive Modeling for Synthetic Outcomes and Selectivity

Predictive modeling, primarily through the development of detailed chemical kinetic mechanisms, is essential for understanding and forecasting the outcomes of complex chemical processes. researchgate.net These models consist of a large set of elementary reactions with corresponding rate coefficients and thermochemical data for all participating species. researchgate.netresearchgate.net

In the study of amine combustion and pyrolysis, kinetic models are developed to simulate the formation and consumption of numerous species over a wide range of conditions. researchgate.netresearchgate.net For instance, a detailed kinetic model for isopropylamine pyrolysis, consisting of hundreds of species and thousands of reactions, was developed to predict the concentrations of products. researchgate.net Such models successfully predicted that this compound and hydrogen cyanide (HCN) are the dominant nitrogen-containing species formed during the process. researchgate.netresearchgate.net

The development of these predictive models involves:

Quantum Chemical Calculations: To obtain thermochemical properties and reaction rate parameters for elementary reactions. researchgate.net

Mechanism Assembly: Compiling a comprehensive list of all plausible elementary reactions.

Model Validation: Comparing the model's predictions against experimental data from sources like jet-stirred reactors or shock tubes. researchgate.net

Analysis: Using tools like rate-of-production analysis to identify the most important reaction pathways. researchgate.netresearchgate.net

These models are becoming increasingly complex, and web-based tools are being developed to help automate the checking of thermodynamic data and reaction rates for physical consistency, thereby improving the accuracy and reliability of the predictions. researchgate.net By accurately modeling the underlying chemistry, researchers can predict synthetic outcomes and selectivity, aiding in the optimization of reaction conditions and the understanding of pollutant formation. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₃H₇N |

| Hydrogen Cyanide | HCN |

Advanced Analytical Methodologies for Studying 1 Methylethenylamine

In Situ Spectroscopic Characterization of Transient Enamines

Transient enamines and their subsequent radical species are pivotal intermediates in many chemical transformations. chinesechemsoc.orgjiaolei.group Their direct observation is challenging due to their short lifetimes. jiaolei.group In situ spectroscopic methods are therefore essential for characterizing their formation and structure under reaction conditions.

Time-Resolved Electron Paramagnetic Resonance (TREPR) spectroscopy is a powerful technique for the direct detection and characterization of transient radical intermediates, such as those derived from enamines. chinesechemsoc.orgchemrxiv.org Enamines can undergo single electron transfer (SET) to form enamine radical cations, which are key intermediates in singly occupied molecular orbital (SOMO) catalysis. chinesechemsoc.orgjiaolei.group An advanced technique, ultrawide single sideband phase-sensitive detection (U-PSD) TREPR, has been developed to observe these elusive species on a microsecond timescale with high sensitivity, even near synthetic conditions. chinesechemsoc.orgchemrxiv.orgresearchgate.netchemrxiv.org

This method allows for the direct spectroscopic observation of the enamine radical cation and its deprotonated form, the α-imino radical. chinesechemsoc.orgjiaolei.group For instance, in studies of related enamine systems, TREPR spectra reveal distinct splitting patterns that allow for structural elucidation. chinesechemsoc.org The hyperfine coupling constants (HFCs) extracted from these spectra provide information about the electronic structure and the atoms (like nitrogen and hydrogen) that interact with the unpaired electron. chinesechemsoc.org Deuteration experiments, where N-H protons are replaced with deuterium, cause significant changes in the splitting pattern, confirming the presence of an N-H bond in the radical intermediate. chinesechemsoc.org

| Radical Species | Parameter | Value | Description |

|---|---|---|---|

| Enamine Radical Cation (R1) | pKa | 16.5 in MeCN | Acidity of the radical cation determined by a titration-type experiment. |

| Hyperfine Coupling | a(N) = 0.61 mT, a(H) = 0.51 mT | Splitting constants indicating the interaction of the unpaired electron with nitrogen and hydrogen nuclei. | |

| α-imino Radical (R2) | Hyperfine Coupling | Similar to R1, with an extra H in the spin system | Indicates a structural resemblance to the enamine radical cation. |

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring reactions in real-time, allowing for the identification and quantification of reactants, intermediates, and products without altering the reaction mixture. rptu.deresearchgate.net For the study of enamines like 1-methylethenylamine, in situ NMR can elucidate formation pathways, stereochemistry, and the influence of parasitic equilibria. nih.gov

Research on analogous systems, such as proline-catalyzed reactions, has successfully used in situ NMR to detect the elusive enamine intermediate. acs.orgd-nb.info Techniques like 1H NMR and 2D NMR (e.g., NOESY and EXSY) are employed to characterize the E/Z configuration of the enamine double bond and to probe the kinetics of its formation. acs.orgd-nb.info Studies have shown that enamines can form directly from oxazolidinone intermediates, bypassing the commonly proposed iminium ions, as evidenced by NMR exchange spectroscopy (EXSY). d-nb.info The rate-determining step for enamine formation has been identified as the proton abstraction from the iminium ion, a process whose kinetics can be quantified. acs.org These methods are directly applicable to studying the formation and equilibria of this compound in various solvent systems and catalytic conditions. nih.govnih.govdiva-portal.org

| Reaction Pathway | Experimental Activation Free Energy (ΔG⧧exp) | Condition |

|---|---|---|

| exo-Oxazolidinone → Enamine | 79 kJ/mol | Water-assisted, no basic additives |

| endo-Oxazolidinone → Enamine | 80 kJ/mol |

Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is a highly sensitive and isomer-specific analytical technique ideal for studying complex reaction environments like pyrolysis. ustc.edu.cncapes.gov.br It is particularly valuable for identifying reactive intermediates in the gas phase. researchgate.netnih.gov

In the context of nitrogen-containing compounds, SVUV-PIMS has been used to study the pyrolysis of isopropylamine (B41738). researchgate.netresearchgate.net These studies are directly relevant to this compound, as it was identified as one of the dominant nitrogen-containing species produced during the thermal decomposition of isopropylamine at temperatures between 670–1100 K. researchgate.netresearchgate.net The ability of tunable SVUV-PIMS to differentiate between isomers based on their unique photoionization efficiency (PIE) curves is crucial for unambiguously identifying products in a complex mixture. capes.gov.br This technique has also been used to identify a range of other hydrocarbon and nitrile products formed alongside this compound. researchgate.netresearchgate.net

| Compound Name | Chemical Formula | Classification |

|---|---|---|

| This compound | C3H7N | Dominant N-containing species |

| Hydrogen Cyanide | HCN | Dominant N-containing species |

| Propiolonitrile | C3H1N | Newly identified nitrile |

| Propanenitrile | C3H5N | Newly identified nitrile |

| 3-Butenenitrile | C4H5N | Newly identified nitrile |

| Pyridine (B92270) | C5H5N | Newly identified N-heterocycle |

| Benzonitrile | C7H5N | Newly identified aromatic nitrile |

Mass Spectrometric Identification of Intermediates

Mass spectrometry (MS) is a cornerstone technique for the identification of reaction intermediates due to its exceptional sensitivity for detecting low-abundance and charged species. nih.govresearchgate.net Electrospray ionization (ESI-MS) is particularly well-suited for studying organocatalytic reactions involving enamines, as the intermediates are either charged (iminium ions) or easily protonated (amines and enamines). nih.gov

The coupling of ESI with ion-mobility spectrometry (IMS-MS) provides an additional dimension of separation based on size and shape, allowing for the distinction between isomers, such as the Z- and E- forms of enamine intermediates. nih.govrsc.org This approach can be faster and more suitable for short-lived intermediates than NMR or chromatography. nih.gov While these specific advanced MS techniques have been applied to more complex enamines in catalytic cycles, standard mass spectrometry has been fundamental in identifying this compound in pyrolysis studies. researchgate.netrsc.org The fragmentation patterns observed in the mass spectra of enamines can provide structural information, such as branching at the α- or β-carbon positions. rsc.org For example, in the pyrolysis of isopropylamine, this compound (m/z = 57) was identified as a key intermediate product through analysis with molecular-beam mass spectrometry. researchgate.netresearchgate.net

Spectroscopic Techniques for Observing Kinetic Processes

Understanding the kinetics of reactions involving this compound is crucial for controlling chemical transformations. Various spectroscopic techniques can monitor kinetic processes in situ by tracking the concentration of reactants, intermediates, or products over time. rsc.orgresearchgate.net

Time-resolved EPR (TREPR) is not only used for characterization but also for kinetic analysis of the transient radicals derived from enamines. chinesechemsoc.orgchemrxiv.org By monitoring the decay of the radical signal in the presence of a trapping agent at various concentrations, bimolecular rate constants can be determined. chinesechemsoc.org This has revealed that enamine radical cations can be significantly more reactive than their corresponding neutral α-imino radicals. chinesechemsoc.orgresearchgate.net

Other spectroscopic methods like UV-Vis and NMR are also employed for kinetic studies. acs.orguni-muenchen.de For instance, the rates of enamine reactions with electrophiles can be followed using UV-Vis spectrophotometers, including stopped-flow systems for fast reactions. uni-muenchen.de Similarly, in situ NMR methods like exchange spectroscopy (EXSY) can measure rates of exchange between species, providing quantitative data on the speed of different pathways in the catalytic cycle. acs.orgd-nb.info These kinetic studies provide essential data for understanding reaction mechanisms and selectivity. rsc.orgresearchgate.net

| Radical Species | Reactant | Bimolecular Rate Constant (k2) [M-1s-1] | Observation |

|---|---|---|---|

| Enamine Radical Cation (R1) | 4-Fluorostyrene | 1.1 x 107 | Reacts faster with the more electron-rich alkene, supporting polarity match. |

| 4-MeO-styrene | 2.1 x 107 | ||

| α-imino Radical (R3) | 4-Fluorostyrene | 1.1 x 106 | One order of magnitude slower than the enamine radical cation. |

Applications of 1 Methylethenylamine in Organic Synthesis and Advanced Materials Research

1-Methylethenylamine as a Versatile Synthetic Building Block

Enamines, including this compound, are highly valuable building blocks in organic synthesis due to their unique reactivity. ingentaconnect.com They are typically formed through the condensation reaction of a ketone or aldehyde with a secondary amine, a process that is often reversible and acid-catalyzed. masterorganicchemistry.com The defining characteristic of an enamine is the delocalization of the nitrogen's lone pair of electrons into the double bond, creating a nucleophilic α-carbon. This makes them effective intermediates for forming new carbon-carbon bonds under relatively mild conditions. youtube.com

The isopropenylamine structure inherent to this compound serves as a key synthon for introducing a three-carbon unit into more complex molecular frameworks. The nucleophilic nature of its α-carbon allows it to react with a wide range of electrophiles, such as alkyl halides and acyl halides, in what is known as the Stork enamine alkylation. masterorganicchemistry.com This reaction pathway facilitates the formation of new C-C bonds at the α-position of the original carbonyl compound from which the enamine was derived. After the alkylation or acylation step, the resulting iminium salt intermediate is readily hydrolyzed with aqueous acid to regenerate a carbonyl group, yielding a substituted ketone or aldehyde. masterorganicchemistry.com This two-step sequence provides a reliable method for elaborating molecular structures and is a cornerstone of modern synthetic strategy.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. Enamines and their derivatives, enaminones, are frequently employed in MCRs. nih.govresearchgate.net In these reactions, the enamine can act as the nucleophilic component. For instance, in Mannich-type reactions, an enamine can react with an aldehyde and another amine to produce β-amino carbonyl compounds, which are important intermediates for natural products and pharmaceuticals. nih.gov The predictable reactivity of the enamine moiety allows for the controlled and convergent assembly of complex structures from simple precursors in a one-pot fashion. researchgate.net

Enamine Chemistry in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—is a major application of enamine chemistry. ingentaconnect.com Enamines and particularly their more stable derivatives, enaminones, are versatile precursors for a vast array of nitrogen-containing heterocycles like pyrazoles, pyridines, and pyrimidines. nih.govorientjchem.orgresearchgate.net These reactions typically involve the cyclocondensation of the enamine with a reagent containing two electrophilic sites. The enamine's nucleophilic carbon and nitrogen atoms can both participate in ring formation, leading to a diverse range of heterocyclic systems. ingentaconnect.com For example, the reaction of an enaminone with hydrazine hydrate can yield substituted pyrazoles, while reaction with hydroxylamine can produce isoxazoles. nih.gov This synthetic strategy is highly modular, allowing for the creation of libraries of substituted heterocycles for applications in medicinal chemistry and materials science. nih.govmdpi.com

Table 1: Examples of Heterocyclic Synthesis Using Enaminone Building Blocks

| Enaminone Precursor | Co-reactant | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-arylpyrazole-containing enaminone | Hydrazine hydrate | Bipyrazole | nih.gov |

| N-arylpyrazole-containing enaminone | Hydroxylamine hydrochloride | Pyrazolylisoxazole | nih.gov |

| 3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | o-amino thiophenol | Thiazepine derivative | orientjchem.org |

| Pyrimidinone-based enamine | Guanidine hydrochloride | Fused Pyrimidine | researchgate.net |

Polymerization Applications

The vinyl group in this compound suggests its potential use as a monomer in addition polymerization to create polymers with pendant amine groups. These amine-functional polymers are a significant class of materials due to the reactivity and basicity of the amino groups, which can be used for crosslinking, surface modification, or imparting specific thermal properties. acs.orgorganic-chemistry.org While the direct polymerization of simple enamines like this compound can be challenging due to tautomerization and stability issues, the broader class of amine-functional monomers, particularly N-vinyl monomers, is widely used to synthesize functional polymers. chemicalbook.comresearchgate.net

Amine-containing monomers are crucial for producing functional polymers with tailored properties. nih.gov Monomers such as N-vinylpyrrolidone (NVP) and tertiary amine methacrylates are frequently used in radical polymerizations to create both homopolymers and copolymers. rsc.org The incorporation of these monomers into a polymer backbone introduces primary, secondary, or tertiary amine functionalities. These functional groups serve as reactive handles for post-polymerization modification, allowing for the attachment of other molecules or for creating cross-linked networks. unimelb.edu.autandfonline.com Copolymerization with other monomers, like acrylates or styrenes, allows for precise control over the final polymer's physical and chemical properties, such as solubility, glass transition temperature, and reactivity. rsc.org

The presence of amine groups along a polymer chain significantly influences the material's properties. The high reactivity of these groups allows them to participate in various chemical reactions, making the polymers useful as reactive platforms. researchgate.net For example, they can be cross-linked to form thermosetting resins or hydrogels. Thermally, the introduction of amine groups can affect a polymer's stability and degradation profile. For instance, studies on polyvinylamine (PVAm) show that its thermal stability is different from its precursor, polyacrylamide, with decomposition occurring at lower temperatures. researchgate.netscientific.net The ability of the amine groups to form hydrogen bonds can also impact the material's mechanical properties and thermal transitions. Furthermore, coordination polymers with enhanced thermal stability and specific electrical properties can be prepared by forming complexes between amine-functional polymers and metal ions. researchgate.net

Table 2: Polymerization of Amine-Functional Monomers and Polymer Properties

| Monomer | Polymerization Type | Key Properties/Applications of Resulting Polymer | Reference |

|---|---|---|---|

| N-Vinylpyrrolidone (NVP) | Radical Polymerization | Biocompatibility, used in pharmaceutical and cosmetic applications. | chemicalbook.com |

| N-Vinylpyrrolidone (NVP) / Vinyl Acetate (VAc) | Reversible-Deactivation Radical Polymerization (RDRP) | Formation of block copolymers with predictable molecular weights. | acs.org |

| 2-(N,N-diethylamino)ethyl methacrylate (DEAEMA) | Radical Copolymerization | Creates stimuli-responsive materials sensitive to pH and temperature. | rsc.org |

| Aminonorbornenes (ANs) | Ring-Opening Metathesis Polymerization (ROMP) | Synthesis of polyolefins with unprotected amine functionalities. | acs.org |

Role in the Study of Combustion Chemistry and Nitrogen Conversion

This compound, an unsaturated amine, plays a noteworthy role in the complex chemical environment of combustion, particularly in the pyrolysis and oxidation of nitrogen-containing organic compounds. Its formation and subsequent reactions are of interest in understanding nitrogen conversion pathways and the formation of pollutants.

This compound has been identified as a significant intermediate species during the pyrolysis and oxidation of various amines. For instance, in the pyrolysis of isopropylamine (B41738) (IPA), this compound is observed as one of the dominant nitrogen-containing products. researchgate.netresearchgate.net The formation primarily occurs through H-abstraction from the carbon atom adjacent to the amino group, followed by subsequent reaction pathways.

The dominant decomposition route for many small aliphatic amines under pyrolysis and oxidation conditions involves a series of hydrogen abstractions, primarily from the Cα and nitrogen positions, followed by β-scission of the resulting fuel radicals. researchgate.net These reactions lead to the formation of various smaller molecules, including enamines like this compound.

Table 1: Formation of this compound in Amine Pyrolysis Studies

| Precursor Amine | Experimental Conditions | Key Findings |

| Isopropylamine (IPA) | Jet-stirred reactor, 670–1100 K, 1 atm | This compound is a dominant N-containing species. |

| Diethylamine (DEA) | Jet-stirred and tubular reactors, 500-1100 K | Formation as an intermediate in a complex reaction network. |

The role of nitrogen-containing compounds in soot formation is a complex area of combustion chemistry. While the primary building blocks of soot are generally considered to be polycyclic aromatic hydrocarbons (PAHs) formed from the incomplete combustion of hydrocarbon fuels, the presence of nitrogen can influence these formation pathways. researchgate.netresearchgate.net

Direct experimental evidence specifically detailing the contribution of this compound to soot formation is limited in the current scientific literature. However, as an unsaturated organic compound containing nitrogen, it can be hypothesized to participate in soot formation through several general mechanisms applicable to enamines and other nitrogenous species.

Unsaturated compounds, in general, can act as precursors to the formation of aromatic rings, which are the foundational structures of PAHs and, subsequently, soot particles. researchgate.net The vinyl group in this compound could potentially undergo addition and cyclization reactions in the high-temperature environment of a flame.

Furthermore, the amine group can influence the reactivity of the molecule and the subsequent chemistry. The addition of ammonia (B1221849) to ethylene flames has been shown to reduce soot by suppressing the concentration of methyl radicals, which are important for the formation of odd-numbered carbon species that are precursors to larger PAHs. researchgate.net It is plausible that nitrogen-containing fragments from the decomposition of this compound could have a similar chemical effect, potentially inhibiting some pathways of soot growth while also having the potential to form nitrogenated PAHs (N-PAHs). researchgate.net The formation of N-PAHs is a known phenomenon in the combustion of nitrogen-containing fuels. researchgate.net

It is important to note that without specific experimental or modeling studies on this compound, its precise role and the dominant reaction pathways leading to or inhibiting soot formation remain an area for further investigation.

Emerging Applications in Sustainable Chemistry and Advanced Materials

Enamines, the class of compounds to which this compound belongs, are versatile intermediates in organic synthesis. Their unique reactivity has led to their use in a variety of chemical transformations, with growing interest in their application within the principles of sustainable and green chemistry.

While specific catalytic transformations of this compound are not extensively documented, the general reactivity of enamines provides a strong basis for its potential applications. Enamines are well-established as powerful nucleophiles in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. researchgate.net

One of the most prominent applications of enamines is in enamine catalysis , a branch of organocatalysis. researchgate.net In these reactions, a chiral secondary amine catalyst reacts with a ketone or aldehyde to form a transient chiral enamine, which then reacts enantioselectively with an electrophile. This methodology allows for the synthesis of chiral molecules, which is of great importance in the pharmaceutical industry. While this compound itself is not a catalyst, it could potentially serve as a substrate in related reactions.

Reductive amination is another key transformation where enamines can be involved. This process converts a carbonyl group to an amine. wikipedia.org Although typically proceeding through an imine intermediate, the principles of nucleophilic addition of amines to carbonyls are central.

The double bond in this compound is also susceptible to catalytic hydrogenation . This reaction would saturate the double bond, converting the enamine to the corresponding saturated amine, isopropylamine. Various metal catalysts, such as those based on palladium, platinum, or nickel, are commonly employed for such transformations.

Furthermore, enamines can participate in cycloaddition reactions , providing pathways to various heterocyclic compounds, which are important structural motifs in many biologically active molecules. nih.gov

The principles of green chemistry emphasize the use of sustainable methods, renewable feedstocks, and the reduction of waste in chemical processes. rsc.orgrsc.org The synthesis and application of amines and their derivatives are increasingly being evaluated through the lens of these principles. rsc.orgrsc.org

While specific green chemistry applications of this compound are not widely reported, its nature as an enamine suggests several potential avenues for its use in sustainable synthesis. Enamines are often used as synthetic equivalents of enolates, but their formation and reactions can sometimes be achieved under milder conditions and with less waste compared to traditional enolate chemistry.

One area of interest is the use of enamines as building blocks for the synthesis of nitrogen-containing heterocycles . nih.govresearchgate.net Many green synthetic routes to these important compounds are being developed that utilize renewable starting materials and catalytic methods to minimize environmental impact. researchgate.netrsc.org this compound could potentially serve as a precursor in such syntheses, contributing to more sustainable pathways for producing valuable chemicals.

The evaluation of the "greenness" of a chemical process often involves the use of green chemistry metrics , such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). whiterose.ac.uknih.gov Any potential industrial application of this compound would be assessed using these metrics to determine its environmental footprint. rsc.orgrsc.org The development of catalytic and solvent-free or green-solvent-based reactions involving enamines is an active area of research that aligns with the goals of sustainable chemistry. nih.gov

Future Research Directions and Unresolved Challenges

Development of More Stable Derivatives and Synthetic Equivalents

The inherent instability of 1-methylethenylamine, which readily undergoes self-condensation, is a major obstacle to its widespread use in synthesis. ontosight.ai A primary focus of future research will be the design and synthesis of more stable derivatives that can serve as reliable precursors or synthetic equivalents. This strategy involves modifying the amine or the vinyl group to temper its reactivity while preserving the essential structural features required for desired transformations.

Synthetic equivalents are simpler, stable molecules that can be converted into the target molecule, in this case, this compound, under specific reaction conditions. solubilityofthings.comyoutube.com The development of such equivalents is a cornerstone of retrosynthetic analysis, allowing chemists to bypass the handling of unstable intermediates. solubilityofthings.comic.ac.uk For instance, research could focus on N-protected derivatives, such as N-silyl, N-acyl, or N-sulfonyl isopropenylamines. These protecting groups can be chosen to withstand various reaction conditions and then be selectively removed in a final step to unmask the reactive this compound moiety just before it is needed.

Another avenue of exploration is the use of organometallic reagents as synthetic equivalents for carbanionic synthons that could, in principle, react to form the C-N bond of the enamine. ic.ac.uk The table below outlines potential research directions for developing stable synthetic equivalents.

| Derivative/Equivalent Type | Research Goal | Potential Advantages |

| N-Protected Derivatives (e.g., N-Boc, N-Cbz) | Synthesize and characterize a library of N-protected isopropenylamines. | Enhanced stability, controlled release of the parent amine, compatibility with a wider range of reaction conditions. |

| Masked Functionality Precursors | Develop precursors that generate this compound in situ via elimination or rearrangement reactions. | Avoids isolation of the unstable enamine, allows for precise temporal control of its formation. |

| Organometallic Equivalents | Investigate the use of α-amino organometallic reagents as nucleophilic synthons. | Offers alternative bond-forming strategies and potentially different reactivity profiles. |

The successful development of these stable derivatives and synthetic equivalents will be crucial for expanding the synthetic utility of this compound, making it a more accessible and versatile tool for organic chemists.

Advanced Spectroscopic Techniques for Real-Time Observation of Transient Species

The study of highly reactive and short-lived molecules like this compound requires sophisticated analytical methods capable of real-time observation. uoanbar.edu.iq Advanced spectroscopic techniques are indispensable for characterizing these transient species and elucidating their reaction mechanisms. cardiff.ac.ukicmab.es Future research will increasingly rely on the development and application of these methods to gain a deeper understanding of isopropenylamine's behavior.

Techniques such as time-resolved infrared (TRIR) spectroscopy, transient absorption spectroscopy, and time-resolved fluorescence spectroscopy are powerful tools for monitoring the dynamics of chemical reactions on very short timescales. numberanalytics.com For instance, synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PI-MS) has been used to identify and quantify intermediates in pyrolysis and combustion studies, where this compound has been detected as a product. researchgate.netresearchgate.net

The following table highlights some advanced spectroscopic techniques and their potential applications in the study of this compound.

| Spectroscopic Technique | Application to this compound Research | Information Gained |

| Time-Resolved Infrared (TRIR) Spectroscopy | Monitoring the formation and decay of this compound in photochemical or thermally induced reactions. | Vibrational frequencies of the transient species, kinetics of its formation and consumption. |

| Transient Absorption Spectroscopy | Detecting and characterizing the electronic transitions of short-lived intermediates. | Electronic structure of excited states, reaction kinetics. |

| Synchrotron VUV Photoionization Mass Spectrometry | Identifying and quantifying this compound and other intermediates in complex reaction mixtures like pyrolysis. researchgate.netacs.org | Mass-to-charge ratio of intermediates, ionization energies, mole fractions. acs.org |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detecting and characterizing any radical intermediates that may be involved in the reactions of this compound. cardiff.ac.ukicmab.es | Presence and structure of radical species, mechanistic insights. cardiff.ac.uk |